

# troubleshooting low deposition rates in Trisilylamine-based ALD

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## Compound of Interest

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## Technical Support Center: Trisilylamine (TSA)-Based ALD

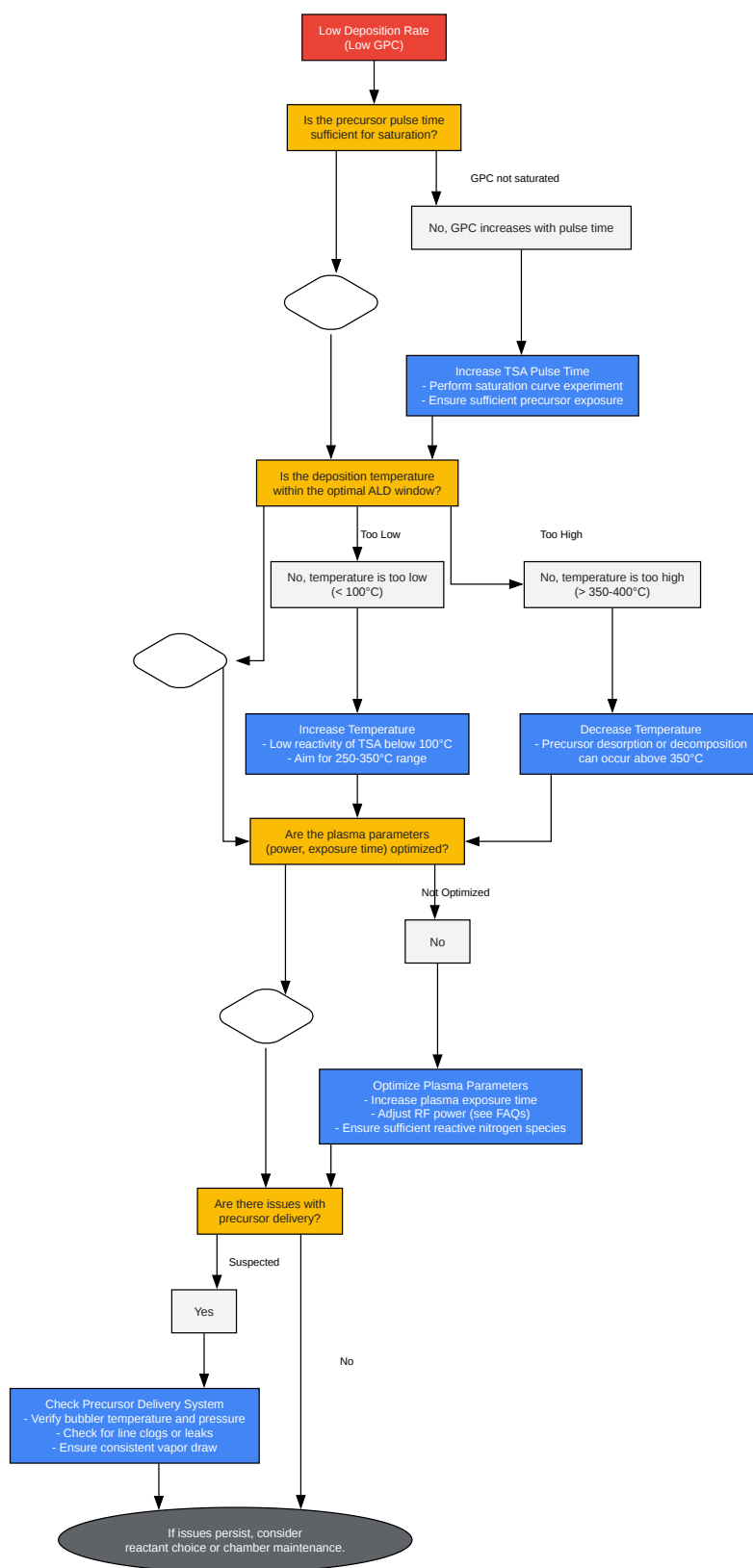
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low deposition rates in **Trisilylamine** (TSA)-based Atomic Layer Deposition (ALD) of silicon nitride (SiNx).

## Troubleshooting Low Deposition Rates

Low Growth Per Cycle (GPC) is a common issue in ALD processes. The following guides are designed to help you identify and resolve the root cause of a lower-than-expected deposition rate.

## Initial Troubleshooting Workflow

If you are experiencing a low deposition rate, follow this logical workflow to diagnose the potential issue. Start at the "Low Deposition Rate" node and follow the arrows based on your observations.



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Caption: Troubleshooting workflow for low deposition rates.

## Frequently Asked Questions (FAQs)

### Q1: My Growth Per Cycle (GPC) is significantly lower than expected. What is the first thing I should check?

A1: The most common cause of low GPC is incomplete surface saturation during the precursor pulse. You should first verify that your TSA pulse time is long enough to fully saturate the substrate surface.

- How to check for saturation: Run a series of depositions where you vary the TSA pulse time while keeping all other parameters (temperature, purge times, plasma exposure) constant. Plot the GPC as a function of pulse time. You should see the GPC increase and then plateau. The pulse time at which the plateau begins is your saturation point. For a robust process, you should use a pulse time slightly longer than this minimum saturation time.[\[1\]](#)[\[2\]](#)
- Why it matters: If the pulse is too short, not all available reactive sites on the surface will have a chance to react with the TSA precursor, leading to less material deposited per cycle.  
[\[1\]](#)[\[2\]](#)

### Q2: What is the optimal deposition temperature for TSA-based ALD, and how does temperature affect the deposition rate?

A2: The typical "ALD window" for TSA-based PEALD of SiN<sub>x</sub> is between 100°C and 350°C.[\[3\]](#)  
[\[4\]](#) Operating outside this window can significantly reduce your deposition rate.

- Too Low (< 100°C): The reactivity of the TSA precursor is too low, leading to incomplete surface reactions and a very low or no deposition rate.[\[3\]](#)[\[4\]](#)
- Too High (> 350°C): At elevated temperatures, two main issues can arise:
  - Precursor Desorption: The TSA molecules may desorb from the surface before they have a chance to react.[\[3\]](#)[\[4\]](#)
  - Precursor Decomposition: The precursor can start to thermally decompose, leading to a non-self-limiting, CVD-like growth, which can paradoxically increase the GPC but results in poor film quality and non-uniformity.[\[2\]](#)[\[5\]](#)[\[6\]](#)

### Q3: How do plasma parameters (power and exposure time) influence the GPC?

A3: Plasma power and exposure time are critical for ensuring the second half-reaction (the reaction with the nitrogen source) goes to completion.

- **Plasma Exposure Time:** A longer plasma exposure time generally ensures that enough reactive nitrogen species are generated to fully react with the chemisorbed TSA layer.<sup>[3]</sup> If the exposure is too short, the reaction may be incomplete, leading to a lower GPC. However, excessively long plasma steps can reduce throughput. Saturation curves for plasma exposure time should also be performed.
- **Plasma Power:** The effect of plasma power can be complex. Increasing power can generate more reactive species, potentially increasing the deposition rate. However, very high power can lead to ion bombardment that damages the growing film.<sup>[7]</sup> The optimal power will depend on your specific reactor configuration.

### Q4: I'm using an NH<sub>3</sub> plasma and my GPC is very low. Why could this be?

A4: While NH<sub>3</sub> can be used as a nitrogen source, it sometimes results in a lower GPC compared to N<sub>2</sub> or N<sub>2</sub>/H<sub>2</sub> plasmas.<sup>[8]</sup> This can be due to the reactive species from the NH<sub>3</sub> plasma (like N and NH<sub>x</sub>) inhibiting the reactive sites on the surface that are needed for the TSA precursor to adsorb in the next cycle.<sup>[3][4]</sup> Additionally, NH<sub>3</sub> plasma species can have short lifetimes, requiring longer exposure times to achieve saturation.<sup>[3][4]</sup>

### Q5: Could my precursor delivery system be the cause of a low deposition rate?

A5: Yes, inconsistent precursor delivery can lead to a low and fluctuating GPC. TSA has a high vapor pressure, which requires careful handling.<sup>[3]</sup>

- **Vapor Draw vs. Carrier Gas:** A vapor draw scheme is often used for high vapor pressure precursors like TSA to prevent backflow into carrier gas lines and to have a more economical process.<sup>[3][4]</sup>

- Check for Issues: Ensure that the temperature of the TSA vessel and delivery lines is stable and appropriate to maintain a consistent vapor pressure. Check for any potential clogs or leaks in the delivery lines that could restrict precursor flow to the chamber.

## Quantitative Data Summary

The following table summarizes reported Growth Per Cycle (GPC) values for TSA-based PEALD of SiNx under various experimental conditions.

Deposition Temp. (°C)	Precursor	Reactant Gas	GPC (Å/cycle)	Plasma Type	Reference
300 - 400	TSA	N <sub>2</sub> /H <sub>2</sub>	1.4 - 2.1	Direct	
150 - 350	TSA	NH <sub>3</sub>	0.65	Remote	
250	TSA	N <sub>2</sub>	~0.8 (saturated)	Direct CCP	[4]
250	TSA	NH <sub>3</sub>	~0.045	Direct CCP	[4]
250	TSA	N <sub>2</sub> /H <sub>2</sub>	~0.6	Direct CCP	[4]

## Key Experimental Protocols

This section provides a generalized methodology for performing a TSA-based PEALD experiment to deposit SiNx.

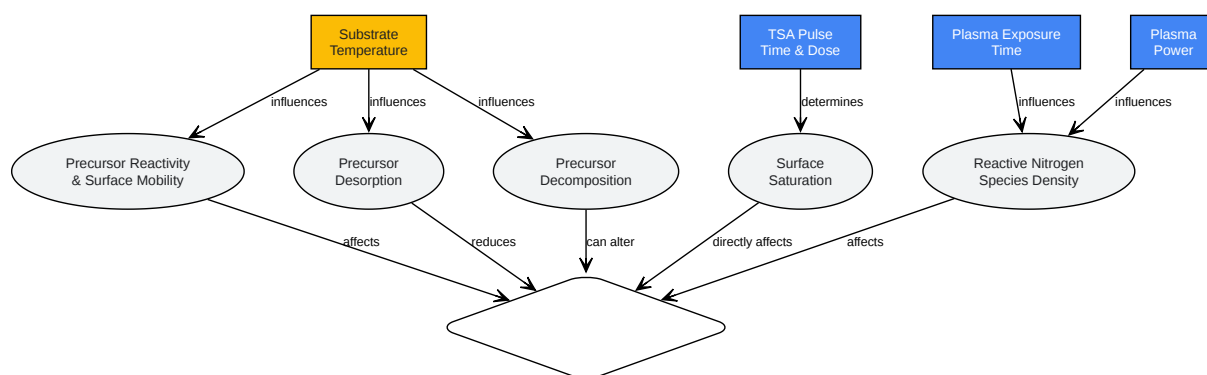
### Protocol: PEALD of Silicon Nitride using TSA and N<sub>2</sub> Plasma

- Substrate Preparation:
  - Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean).
  - Perform a brief dip in diluted hydrofluoric acid (HF) to remove the native oxide layer immediately before loading into the reactor.
  - Load the substrate into the ALD reaction chamber.

- System Preparation:
  - Heat the substrate to the desired deposition temperature (e.g., 250°C).
  - Ensure the TSA precursor vessel is at a stable temperature (e.g., room temperature, ~21°C).[3]
  - Heat the precursor delivery lines to a temperature above the vessel temperature to prevent condensation.
- ALD Cycle Sequence: The process consists of a repeated four-step cycle:
  - Step 1: TSA Pulse: Introduce TSA vapor into the chamber for a predetermined pulse time (e.g., 10 ms) to allow for chemisorption onto the substrate surface.
  - Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Argon) for a set time (e.g., 1 s) to remove any unreacted TSA and gaseous byproducts.
  - Step 3: N<sub>2</sub> Plasma Exposure: Introduce N<sub>2</sub> gas and apply RF power (e.g., 50 W) to generate a plasma for a specific duration (e.g., 3 s). This step provides the reactive nitrogen species to react with the surface-adsorbed precursor layer.
  - Step 4: Purge 2: Purge the chamber again with Argon (e.g., 1 s) to remove any remaining reactants and byproducts from the plasma step.
- Deposition:
  - Repeat the ALD cycle (Steps 1-4) for the desired number of cycles to achieve the target film thickness.
- Post-Deposition:
  - Cool down the sample in an inert atmosphere before removal from the chamber to prevent oxidation.

## Parameter Relationships Diagram

This diagram illustrates how key process parameters are interconnected and influence the final deposition rate.



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Address: 3281 E Guasti Rd

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